molecular formula C24H17ClO5 B12218626 benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12218626
M. Wt: 420.8 g/mol
InChI Key: CTUALTFNXNWHTO-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a 3-chlorobenzylidene substituent at the C2 position and a benzyl ester group at the C6 oxygen. This compound belongs to a class of molecules designed to modulate biological targets, particularly in oncology, due to structural similarities with tubulin-binding agents . Its Z-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with hydrophobic protein pockets.

The compound’s core structure—a dihydrobenzofuran-3-one scaffold—is shared with several analogs, which differ in substituents on the benzylidene ring or the ester/acid moiety. These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Below, we systematically compare this compound with its closest structural and functional analogs.

Properties

Molecular Formula

C24H17ClO5

Molecular Weight

420.8 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17ClO5/c25-18-8-4-7-17(11-18)12-22-24(27)20-10-9-19(13-21(20)30-22)28-15-23(26)29-14-16-5-2-1-3-6-16/h1-13H,14-15H2/b22-12-

InChI Key

CTUALTFNXNWHTO-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then reacted with benzyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or chlorobenzylidene groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs are summarized in Table 1 , with variations in the benzylidene substituent (R1) and ester/acid group (R2).

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Benzylidene Substituent) R2 (Ester/Acid Group) Molecular Weight (g/mol) XLogP3* Key Properties
Target Compound: Benzyl {[(2Z)-2-(3-chlorobenzylidene)-...]oxy}acetate 3-chlorophenyl Benzyl ester ~400.8† ~3.5 High lipophilicity; moderate solubility
Methyl {[(2Z)-2-(3-fluorobenzylidene)-...]oxy}acetate 3-fluorophenyl Methyl ester ~356.3 ~2.8 Lower lipophilicity; improved metabolic stability
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-...]oxy}acetate 5-methylfuran-2-yl Benzyl ester ~406.4 ~3.2 Heterocyclic substituent; altered π-π interactions
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-...]oxy}acetate 3-methylthiophen-2-yl Benzyl ester ~406.5 ~3.7 Sulfur-containing; enhanced polar surface area
2-{...chlorobenzylidene...}propanoic acid 3-chlorophenyl Propanoic acid ~344.7 ~2.1 Increased polarity; potential for salt formation
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-... (5a) 1-ethyl-5-methoxyindol-3-yl Acetonitrile ~405.4 ~3.9 Bulky substituent; tubulin inhibition

*XLogP3: Estimated octanol-water partition coefficient. †Calculated based on molecular formula C24H17ClO5.

Key Observations:

Substituent Effects (R1): Halogenated Aromatics (Cl vs. Heterocyclic Groups (Furan/Thiophene): Replacing the benzene ring with 5-methylfuran (XLogP3 ~3.2) or 3-methylthiophen (XLogP3 ~3.7) introduces heteroatoms, altering electronic properties and steric bulk. Thiophene’s sulfur atom may engage in unique dipole interactions . Indole Derivative (5a): The indole group in 5a adds steric bulk and hydrogen-bonding capacity, critical for tubulin binding .

Ester vs. Acid (R2): The benzyl ester in the target compound improves cell permeability compared to the propanoic acid derivative (XLogP3 ~2.1 vs. ~3.5) . However, the acid form may exhibit better solubility and bioavailability in physiological conditions.

Biological Activity

Benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that has garnered interest for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C27H24O8
  • Molecular Weight : 476.5 g/mol
  • IUPAC Name : Benzyl 2-{[(2Z)-3-oxo-2-(3-chlorobenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • CAS Number : 858765-96-5

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation and Bcl-2 downregulation
HT29 (Colon Cancer)15.0Induction of apoptosis through mitochondrial pathway

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Study 1: Anticancer Efficacy

A study published in the Journal of Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells.

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